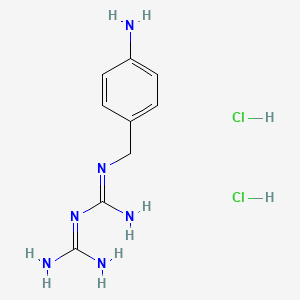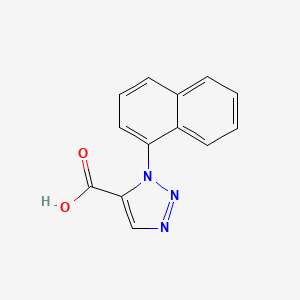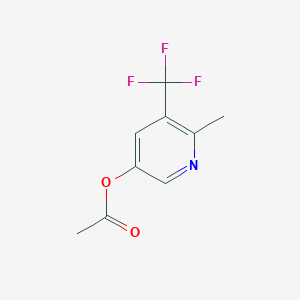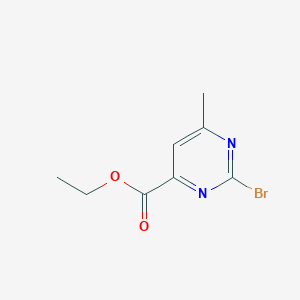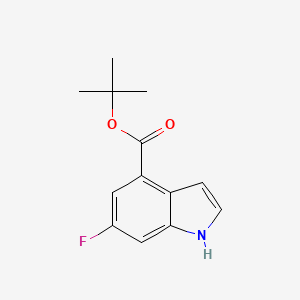
(R)-1-Aminobutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Aminobutan-2-ol hydrochloride is a chiral amine compound with the molecular formula C4H12ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of other chemical substances and its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobutan-2-ol hydrochloride typically involves the reduction of ®-1-Aminobutan-2-one using a suitable reducing agent. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ®-1-Aminobutan-2-ol hydrochloride may involve more scalable and cost-effective methods. One such method includes the use of enzymatic reduction, where specific enzymes catalyze the reduction of the ketone to the desired amine. This approach offers advantages in terms of selectivity and environmental sustainability.
化学反応の分析
Types of Reactions
®-1-Aminobutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-Aminobutan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of ®-1-Aminobutan-2-amine.
Substitution: The hydroxyl group in ®-1-Aminobutan-2-ol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-Aminobutan-2-one.
Reduction: ®-1-Aminobutan-2-amine.
Substitution: ®-1-Chlorobutan-2-ol.
科学的研究の応用
®-1-Aminobutan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of ®-1-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
(S)-1-Aminobutan-2-ol hydrochloride: The enantiomer of ®-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activities due to its chiral nature.
1-Aminopropan-2-ol hydrochloride: A structurally similar compound with one less carbon atom, used in similar applications but with different reactivity and properties.
2-Amino-1-butanol hydrochloride: An isomer with the amino group at a different position, leading to different chemical and biological properties.
Uniqueness
®-1-Aminobutan-2-ol hydrochloride is unique due to its specific chiral configuration, which allows for selective interactions with biological molecules. This selectivity can result in distinct biological activities and therapeutic potential compared to its enantiomers and structural isomers.
特性
分子式 |
C4H12ClNO |
|---|---|
分子量 |
125.60 g/mol |
IUPAC名 |
(2R)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
UBCLDPPFFXVCKL-PGMHMLKASA-N |
異性体SMILES |
CC[C@H](CN)O.Cl |
正規SMILES |
CCC(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


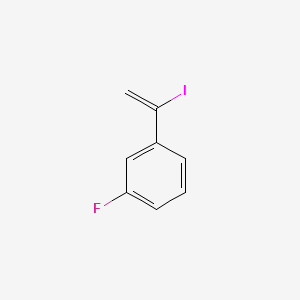
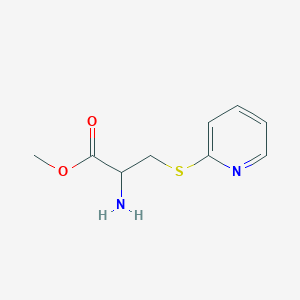
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
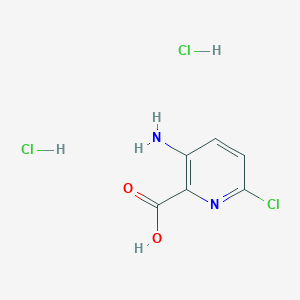
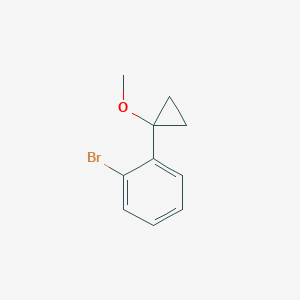
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
